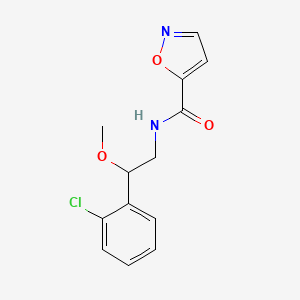

![molecular formula C15H7Cl3N2S B3000938 3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 866137-13-5](/img/structure/B3000938.png)

3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazole compounds often involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds have been synthesized using various methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Antimicrobial Applications

This compound has been explored for its potential as an antimicrobial agent. The presence of the imidazo[2,1-b][1,3]benzothiazole moiety is known to contribute to antimicrobial activity . Researchers have synthesized derivatives of this compound to test against various strains of bacteria and fungi, aiming to develop new treatments for infectious diseases.

Antitubercular Activity

One of the significant applications of this compound is in the fight against tuberculosis. Certain derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This is particularly important given the rising concern of antibiotic resistance.

Cancer Research

In the realm of oncology, derivatives of 3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole are being investigated for their anticancer properties. The compound’s ability to interact with various biological targets makes it a candidate for the development of novel anticancer drugs .

Agricultural Chemistry

While direct applications in agriculture are not extensively documented, the antimicrobial properties of this compound could be leveraged to protect crops from bacterial and fungal pathogens, thereby reducing crop loss and improving yield .

Environmental Science

In environmental science, the compound’s potential use could be in bioremediation processes, where its antimicrobial properties may help in the breakdown of environmental pollutants by microbial action .

Material Science

The compound’s unique structure could be utilized in material science, particularly in the synthesis of organic compounds with specific electronic or photonic properties. Its derivatives could be used in creating new materials for electronic devices or sensors .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to target various enzymes and receptors, playing a crucial role in cellular processes .

Mode of Action

It’s known that imidazole derivatives interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to active sites, leading to inhibition or activation of the target’s function .

Biochemical Pathways

Imidazole derivatives have been found to impact a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, and antiviral activities .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Similar compounds have shown significant activity against various strains of bacteria and fungi, suggesting a potential antimicrobial effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s stability and its interaction with its targets . .

properties

IUPAC Name |

1-chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl3N2S/c16-9-6-5-8(7-10(9)17)13-14(18)20-11-3-1-2-4-12(11)21-15(20)19-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUZHNALESTYCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)

![tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3000860.png)

![(1-Methyltriazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3000865.png)

![Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3000867.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)

![Bicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B3000870.png)

![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)

![8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3000877.png)